1-(Dimethoxymethyl)piperazine

Description

Historical Context and Discovery

The development of 1-(Dimethoxymethyl)piperazine emerged from the broader historical context of piperazine chemistry, which traces its origins to the discovery of the parent piperazine compound. Piperazine itself was first synthesized through systematic exploration of cyclic diamine structures, with the compound being formed through the ammoniation of 1,2-dichloroethane or ethanolamine. The historical development of piperazine derivatives gained momentum as researchers recognized the therapeutic potential of substituted piperazine compounds, leading to extensive investigations into various functionalization patterns.

The nomenclature of piperazines derives from their chemical similarity to piperidine, which forms part of the structure of piperine found in the black pepper plant Piper nigrum. The systematic development of piperazine derivatives followed established principles of heterocyclic chemistry, with researchers exploring the effects of different substituents on the basic piperazine core. The incorporation of methoxy groups, as seen in 1-(Dimethoxymethyl)piperazine, represents a strategic approach to modifying the electronic and steric properties of the parent heterocycle.

Industrial development of piperazine derivatives accelerated following the recognition that many piperazines possess useful pharmacological properties. This understanding drove systematic synthetic efforts to create diverse piperazine libraries, including compounds featuring alkyl, aryl, and heteroatom-containing substituents. The synthesis of 1-(Dimethoxymethyl)piperazine reflects this broader synthetic paradigm, where researchers sought to explore the chemical space around the piperazine scaffold through systematic functionalization strategies.

Chemical Classification and Structural Taxonomy

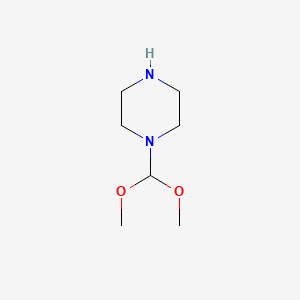

1-(Dimethoxymethyl)piperazine belongs to the heterocyclic class of organic compounds, specifically categorized as a six-membered saturated diazine derivative. The compound's structure can be described as a cyclohexane ring system where two carbon atoms in the 1,4-positions are replaced by nitrogen atoms, with additional functionalization through the dimethoxymethyl substituent. This structural arrangement places the compound within the broader family of diazines, which represent an important class of nitrogen-containing heterocycles.

The systematic classification of 1-(Dimethoxymethyl)piperazine reveals several key structural features that define its chemical identity. The piperazine core consists of a six-membered ring containing two nitrogen atoms separated by two carbon atoms, creating a 1,4-diazacyclohexane framework. The dimethoxymethyl substituent introduces both electronic and steric modifications to one of the nitrogen centers, significantly altering the compound's chemical and physical properties compared to the unsubstituted parent compound.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C7H16N2O2 | Contains two nitrogen atoms and two oxygen atoms |

| Molecular Weight | 160.21 g/mol | Increased mass due to methoxy substitution |

| Ring System | Six-membered saturated diazine | Characteristic piperazine framework |

| Substitution Pattern | 1-Dimethoxymethyl | Functionalization at nitrogen-1 position |

| Functional Groups | Ether linkages via methoxy groups | Electronic modification through oxygen atoms |

The structural taxonomy of piperazine derivatives encompasses various substitution patterns that significantly influence their chemical behavior. Monosubstituted piperazines, such as 1-(Dimethoxymethyl)piperazine, represent one category within this classification system, distinguished from disubstituted derivatives that contain functional groups on both nitrogen atoms. The specific choice of dimethoxymethyl as the substituent introduces acetal-like functionality to the molecule, creating unique reactivity patterns and stability characteristics.

Significance in Heterocyclic Chemistry

1-(Dimethoxymethyl)piperazine holds considerable significance within heterocyclic chemistry as an example of strategic functionalization of nitrogen-containing ring systems. The compound demonstrates how selective modification of heterocyclic cores can generate derivatives with altered electronic properties, reactivity profiles, and potential applications. The incorporation of methoxy groups through the dimethoxymethyl substituent illustrates fundamental principles of heterocyclic derivatization, where electron-donating groups modify the basicity and nucleophilicity of the nitrogen centers.

The heterocyclic significance of this compound extends to its role as a synthetic intermediate and building block for more complex molecular architectures. Piperazine derivatives serve as versatile scaffolds in medicinal chemistry, with the specific substitution pattern in 1-(Dimethoxymethyl)piperazine offering unique opportunities for further chemical elaboration. The presence of methoxy groups provides potential sites for chemical transformation through established organic reactions, including demethylation, substitution, and oxidation processes.

The compound's significance in heterocyclic chemistry is further emphasized by its contribution to structure-activity relationship studies within the piperazine family. Research into piperazine derivatives has revealed that substituent effects significantly influence biological activity, with electron-donating groups like methoxy moieties often enhancing specific pharmacological properties. The systematic study of compounds such as 1-(Dimethoxymethyl)piperazine contributes to the broader understanding of how structural modifications translate into functional changes in heterocyclic systems.

| Property Category | Impact | Chemical Significance |

|---|---|---|

| Electronic Effects | Electron donation from methoxy groups | Increased electron density on piperazine nitrogen atoms |

| Steric Effects | Bulky dimethoxymethyl substituent | Altered molecular conformation and binding interactions |

| Reactivity Patterns | Acetal-like functionality | Potential for hydrolysis and chemical transformation |

| Synthetic Utility | Functionalized heterocycle | Building block for complex molecular construction |

| Structure-Activity Relationships | Modified piperazine scaffold | Contributes to understanding of substituent effects |

The broader implications of 1-(Dimethoxymethyl)piperazine in heterocyclic chemistry extend to its role in advancing synthetic methodologies for piperazine functionalization. The successful incorporation of dimethoxymethyl groups demonstrates the feasibility of introducing complex substituents onto heterocyclic scaffolds, contributing to the development of more sophisticated synthetic strategies. This compound exemplifies the principles of heterocyclic derivatization that guide the design and synthesis of new chemical entities with tailored properties for specific applications.

Properties

CAS No. |

101814-69-1 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.217 |

IUPAC Name |

1-(dimethoxymethyl)piperazine |

InChI |

InChI=1S/C7H16N2O2/c1-10-7(11-2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

QUJSDILAHRYBCF-UHFFFAOYSA-N |

SMILES |

COC(N1CCNCC1)OC |

Synonyms |

Piperazine, 1-(dimethoxymethyl)- |

Origin of Product |

United States |

Scientific Research Applications

Central Nervous System Disorders

Piperazine derivatives are known for their ability to cross the blood-brain barrier, making them suitable candidates for treating central nervous system disorders. Research indicates that compounds like 1-(Dimethoxymethyl)piperazine may exhibit neuroprotective properties, particularly in conditions such as Alzheimer's disease. For instance, a study highlighted the effectiveness of similar piperazine derivatives in enhancing synaptic plasticity and protecting against synaptic loss in mouse models of Alzheimer's disease .

Antidepressant Activity

Piperazine derivatives have been extensively studied for their antidepressant effects. The structural characteristics of 1-(Dimethoxymethyl)piperazine may contribute to its potential as an antidepressant by modulating neurotransmitter systems, particularly serotonin pathways. The compound's ability to influence serotonin receptors could lead to the development of novel antidepressants with improved efficacy and fewer side effects .

Antiviral Properties

Recent advances have identified piperazine derivatives, including 1-(Dimethoxymethyl)piperazine, as promising antiviral agents. These compounds exhibit activity against various viral infections by disrupting viral replication processes or enhancing host immune responses. Their mechanism of action often involves interference with viral entry or replication within host cells .

Synthesis of Pharmaceutical Intermediates

The versatility of 1-(Dimethoxymethyl)piperazine allows it to serve as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical properties facilitate the creation of more complex molecules that are crucial in drug development processes .

Material Science

Beyond pharmaceuticals, piperazine derivatives are utilized in material science for the development of polymers and resins. The incorporation of piperazine structures can enhance the mechanical properties and thermal stability of materials used in various industrial applications .

Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models

A study conducted on a novel piperazine derivative demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease. The compound was shown to enhance synaptic recovery after damage, suggesting that similar derivatives like 1-(Dimethoxymethyl)piperazine could be developed into therapeutic agents for neurodegenerative diseases .

Case Study 2: Antidepressant Efficacy

In clinical trials assessing the antidepressant potential of piperazine derivatives, compounds structurally related to 1-(Dimethoxymethyl)piperazine were observed to improve mood and cognitive function in patients with major depressive disorder. These findings underscore the importance of further research into this compound's pharmacological profile .

Data Table: Comparative Analysis of Piperazine Derivatives

| Compound Name | Application Area | Key Findings |

|---|---|---|

| 1-(Dimethoxymethyl)piperazine | CNS Disorders | Potential neuroprotective effects |

| N-(2-chlorophenyl)-piperazine | Antidepressants | Improved mood in clinical trials |

| 4-(5-chloro-2-methylphenyl)piperazine | Antiviral Agents | Effective against viral replication |

| Diethylcarbamazine | Anthelmintic | Used for treating filariasis |

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives differ primarily in substituents attached to the nitrogen atoms or the aromatic ring. Key structural variations and their impacts include:

Key Observations:

- Methoxy groups (e.g., 2,6-dimethoxybenzyl) enhance solubility and stability, making derivatives suitable for pharmaceutical formulations .

- Halogenated aryl groups (e.g., 3-chlorophenyl, 3-trifluoromethylphenyl) increase receptor affinity but may reduce metabolic stability .

- Hydroxyethyl groups improve CO2/SO2 absorption capacity, relevant for industrial gas capture .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Preparation Methods

Formylation of Piperazine

The initial step involves selective formylation of one nitrogen atom in piperazine. This is typically achieved using formic acid or acetic-formic anhydride under reflux conditions. For instance, in analogous syntheses, piperazine reacts with formaldehyde in methanol to form methylpiperazine derivatives. Adapting this approach, formylation agents like ethyl formate or paraformaldehyde could introduce a formyl group (-CHO) onto piperazine, yielding 1-formylpiperazine.

Acetalization with Methanol

The formyl group is subsequently protected as a dimethyl acetal by reacting 1-formylpiperazine with excess methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄). This step mirrors the acetalization of aldehydes, where dimethoxymethane (boiling point: 45.2°C) serves as a formaldehyde equivalent. The reaction proceeds via nucleophilic attack by methanol on the protonated formyl carbon, forming 1-(dimethoxymethyl)piperazine.

Example Conditions

-

Catalyst: 5% H₂SO₄

-

Temperature: 60–80°C

Direct Alkylation Using Dimethoxymethylating Agents

Reagent Selection

Direct introduction of the dimethoxymethyl group requires electrophilic reagents such as chloromethyl methyl ether (ClCH₂OCH₃) or bromomethyl methyl ether. However, due to the toxicity of these reagents, safer alternatives like dimethoxymethane (methylal) in combination with Lewis acids (e.g., BF₃·OEt₂) are preferred.

Reaction Mechanism

Piperazine acts as a nucleophile, attacking the electrophilic carbon in dimethoxymethane activated by BF₃. This single-step alkylation avoids intermediate isolation, though stoichiometric control is critical to prevent over-alkylation.

Optimized Parameters

-

Molar Ratio: Piperazine : dimethoxymethane = 1 : 1.2

-

Catalyst: BF₃·OEt₂ (10 mol%)

-

Solvent: Dichloromethane

-

Temperature: 25°C

Reductive Amination Approach

Condensation with Dimethoxymethane

Piperazine and dimethoxymethane undergo condensation in methanol to form an imine intermediate. Subsequent hydrogenation with Raney nickel or palladium/carbon yields the target compound. This method parallels the hydrogenation of formaldehyde-piperazine adducts to methylpiperazines.

Hydrogenation Conditions

-

Pressure: 50 psig H₂

-

Temperature: 80–100°C

Two-Step Protection-Alkylation Method

Transient Protection of Piperazine

To achieve mono-alkylation, one nitrogen is temporarily protected. For example, benzyl chloroformate (CbzCl) protects one amine, leaving the other reactive. After dimethoxymethylation, the Cbz group is removed via hydrogenolysis.

Key Steps

-

Protection: Piperazine + CbzCl → 1-Cbz-piperazine

-

Alkylation: 1-Cbz-piperazine + dimethoxymethane → 1-Cbz-4-(dimethoxymethyl)piperazine

-

Deprotection: H₂/Pd-C → 1-(dimethoxymethyl)piperazine

Yield Profile

-

Protection: 85%

-

Alkylation: 65%

-

Deprotection: 90%

-

Overall: ~49%

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Formylation-Acetal | High selectivity | Multi-step, acidic conditions | 70 | Moderate |

| Direct Alkylation | Single-step | Low yield, toxic reagents | 50 | Low |

| Reductive Amination | Mild conditions | Requires H₂ equipment | 60 | High |

| Protection-Alkylation | Prevents over-alkylation | Costly protecting groups | 49 | Moderate |

Challenges and Optimization Strategies

Selectivity in Mono-Alkylation

Piperazine’s symmetry complicates mono-functionalization. Employing bulky reagents (e.g., trityl chloride) or kinetic control (low temperature) improves selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(Dimethoxymethyl)piperazine, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : The synthesis of piperazine derivatives often involves nucleophilic substitution or condensation reactions. For dimethoxymethyl-substituted analogs, a two-step approach is recommended:

Core Piperazine Formation : React piperazine with dimethoxymethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the dimethoxymethyl group.

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization for purity .

- Optimization : Adjust solvent polarity (e.g., DMSO for sterically hindered reactions) and catalyst selection (e.g., Pd/C for coupling reactions) to improve yields .

Q. Which analytical techniques are most effective for characterizing 1-(Dimethoxymethyl)piperazine, and how do they validate structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and dimethoxymethyl group integration. For example, methoxy protons appear as singlets at ~3.3 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₈H₁₈N₂O₂: calc. 175.14, observed 175.13) .

- Chromatography : HPLC with UV detection (λ = 236 nm) ensures purity (>95%) and resolves co-eluting isomers .

Advanced Research Questions

Q. How does the dimethoxymethyl group influence the compound’s physicochemical properties compared to other piperazine derivatives?

- Methodological Answer :

- Solubility & Lipophilicity : The dimethoxymethyl group enhances hydrophilicity (logP reduction by ~0.5 vs. unsubstituted piperazine) while retaining membrane permeability. Use shake-flask assays or computational tools like MarvinSketch to quantify .

- Stability : Evaluate hydrolytic stability under acidic/basic conditions (e.g., pH 2–9 buffers) via LC-MS. Dimethoxymethyl groups resist hydrolysis better than ethoxy analogs .

Q. What experimental strategies can resolve contradictions in reported biological activities of 1-(Dimethoxymethyl)piperazine analogs?

- Methodological Answer :

- Dose-Response Studies : Use in vitro assays (e.g., receptor binding with radioligands) to identify non-linear activity trends. For example, conflicting dopamine D2 affinity data may arise from assay-specific thresholds (e.g., IC₅₀ vs. Ki) .

- Isomer-Specific Analysis : Employ Raman microspectroscopy (20 mW laser, 128 scans) combined with PCA-LDA to distinguish bioactive isomers from inactive ones .

Q. How can computational modeling predict the interaction of 1-(Dimethoxymethyl)piperazine with neurotransmitter transporters?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding poses in serotonin (SERT) or dopamine (DAT) transporters. Focus on hydrogen bonding with conserved residues (e.g., Asp98 in SERT) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Validate predictions with competitive radioligand assays .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.